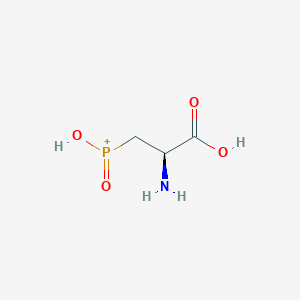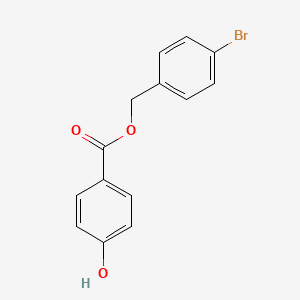
Alanine, 3-(hydroxyphosphinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alanine, 3-(hydroxyphosphinyl)- is a derivative of the amino acid alanine, characterized by the addition of a hydroxyphosphinyl group. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, 3-(hydroxyphosphinyl)- typically involves the introduction of a hydroxyphosphinyl group to the alanine molecule. This can be achieved through various chemical reactions, including:
Phosphorylation: Using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions to introduce the hydroxyphosphinyl group.
Hydrolysis: Subsequent hydrolysis steps to convert intermediate products into the desired compound.
Industrial Production Methods: Industrial production of Alanine, 3-(hydroxyphosphinyl)- may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification .
Análisis De Reacciones Químicas
Types of Reactions: Alanine, 3-(hydroxyphosphinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyphosphinyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the hydroxyphosphinyl group, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where the hydroxyphosphinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Various organic and inorganic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine-containing compounds .
Aplicaciones Científicas De Investigación
Alanine, 3-(hydroxyphosphinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on cellular metabolism and immune response.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of Alanine, 3-(hydroxyphosphinyl)- involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It can participate in amino acid metabolism, influencing the synthesis and degradation of proteins.
Enzyme Interactions: The compound may act as a substrate or inhibitor for specific enzymes, affecting their activity and function.
Cellular Effects: It can modulate cellular processes such as energy production, signal transduction, and immune response
Comparación Con Compuestos Similares
Alanine: The parent amino acid, lacking the hydroxyphosphinyl group.
Phosphoserine: Another amino acid derivative with a phosphorylated side chain.
Phosphothreonine: Similar to phosphoserine but derived from threonine.
Uniqueness: Alanine, 3-(hydroxyphosphinyl)- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
90243-52-0 |
|---|---|
Fórmula molecular |
C3H7NO4P+ |
Peso molecular |
152.07 g/mol |
Nombre IUPAC |
[(2R)-2-amino-2-carboxyethyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C3H6NO4P/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H-,5,6,7,8)/p+1/t2-/m0/s1 |
Clave InChI |
RIFLIEPPPWUMMC-REOHCLBHSA-O |
SMILES isomérico |
C([C@@H](C(=O)O)N)[P+](=O)O |
SMILES canónico |
C(C(C(=O)O)N)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Hydroxymethyl)-1-(2-phenylethyl)pyrrolidin-2-yl]methanol](/img/structure/B14347657.png)
![2-[2-(3-Formyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14347659.png)
![2-(Cyclohex-1-en-1-yl)-N-[2-(4-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B14347660.png)
![{2-[(2-Methoxypropan-2-yl)oxy]ethyl}benzene](/img/structure/B14347671.png)

![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)



![4-{3-[4-(Trifluoromethyl)phenoxy]phenoxy}pent-2-enoic acid](/img/structure/B14347705.png)
![[(Diiodostannanediyl)di(prop-1-yne-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14347708.png)
![Benzamide, N-[(4-methoxyphenyl)methoxy]-](/img/structure/B14347715.png)


